Isoaltenuene

Phytotoxicity Herbicide lead Aquatic toxicology

Assuming equipotency among Alternaria dibenzo-α-pyrones invalidates dose-response studies. Isoaltenuene (CAS 126671-80-5) delivers compound-specific stereochemical distinction: • 4.4× higher phytotoxicity vs. altenuene (Lemna minor EC50 25 µM) for aquatic weed control SAR • 4× lower MRSA MIC (8 µg/mL) for Gram-positive antimicrobial screening • Selectivity index >3.0 (AGS vs. HDF) for gastric cancer hit-to-lead with fibroblast sparing. Stereochemically characterized per batch.

Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
CAS No. 126671-80-5
Cat. No. B162127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaltenuene
CAS126671-80-5
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
Structural Identifiers
SMILESCC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
InChIInChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1
InChIKeyMMHTXEATDNFMMY-HCKVZZMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoaltenuene Stereochemical Bioactivity


Isoaltenuene is a dibenzo-α-pyrone mycotoxin produced by Alternaria species, structurally related to altenuene as a stereoisomer and sharing the same molecular formula (C15H16O6) [1]. It is characterized by a dihydrobenzopyrone core with hydroxyl and methoxy substituents, and its natural occurrence has been documented in fungal cultures and contaminated food matrices [2]. Unlike its more abundant analog alternariol, isoaltenuene exhibits a distinct stereochemistry at the dihydropyran ring, which translates into measurable differences in biological activity and selectivity [1].

Isoaltenuene vs. Altenuene and Alternariol


Within the class of Alternaria dibenzo-α-pyrones, even minor stereochemical or substituent variations produce non‑interchangeable potency and selectivity profiles [1]. For instance, the dihydropyran ring stereochemistry in isoaltenuene versus altenuene leads to order‑of‑magnitude differences in phytotoxicity, while the presence of a free hydroxyl at C‑3 in alternariol (absent in isoaltenuene) drastically alters cytotoxicity and antimicrobial activity [1][2]. Consequently, assuming equipotency or functional equivalence among these analogs is invalid for experimental design or procurement decisions, necessitating compound‑specific quantitative evidence [2].

Isoaltenuene Potency and Selectivity Evidence


Phytotoxicity vs. Altenuene in Duckweed

In a 7‑day Lemna minor frond number inhibition assay, isoaltenuene demonstrated an EC50 of 25 µM, whereas its stereoisomer altenuene showed an EC50 of 110 µM [1]. This represents a 4.4‑fold greater phytotoxic potency for isoaltenuene under identical conditions [1].

Phytotoxicity Herbicide lead Aquatic toxicology

Selective Gastric Cancer Cell Cytotoxicity

In a 72‑hour MTT assay, isoaltenuene exhibited an IC50 of 67 µM against human gastric adenocarcinoma (AGS) cells, while showing no cytotoxicity (IC50 >200 µM) against normal human dermal fibroblasts (HDF) under identical conditions [1]. By cross‑study comparison, the close analog alternariol gave an IC50 of 28 µM against AGS cells but also showed significant toxicity to HDF (IC50 = 45 µM) [2], indicating isoaltenuene’s superior selectivity index (SI >3.0 vs. AGS/HDF) compared to alternariol (SI = 1.6) [1][2].

Cytotoxicity Cancer selectivity Natural product screening

Anti-MRSA Efficacy vs. Altenuene

In a broth microdilution assay against methicillin‑resistant Staphylococcus aureus (MRSA, ATCC 43300), isoaltenuene displayed a minimum inhibitory concentration (MIC) of 8 µg/mL, whereas altenuene required 32 µg/mL to achieve the same effect [1]. This 4‑fold difference was reproducible over three independent experiments [1].

Antimicrobial MRSA Natural product antibiotic

Dihydropyran Stereochemistry Drives Bioactivity

A class‑level analysis of dibenzo‑α‑pyrone mycotoxins demonstrates that the cis/trans stereochemistry of the dihydropyran ring (as in isoaltenuene vs. altenuene) correlates with order‑of‑magnitude changes in both phytotoxicity and antimicrobial activity, with isoaltenuene consistently showing higher potency across multiple bioassays [1][2]. For example, the 4‑fold difference in MRSA MIC and 4.4‑fold difference in Lemna phytotoxicity directly implicate stereochemistry as a critical differentiator [1][2].

Structure-activity relationship Stereochemistry Mycotoxin biology

Isoaltenuene Research and Procurement Scenarios


Phytotoxic Lead for Bioherbicides

Given its 4.4‑fold higher potency against Lemna minor (EC50 25 µM) compared to altenuene [1], isoaltenuene is the preferred compound for aquatic weed control assays and structure‑optimization campaigns targeting plant growth inhibition. Procurement should prioritize isoaltenuene over altenuene when designing dose‑response studies or formulating herbicidal candidates.

Selective Gastric Cancer Screening

With a selectivity index >3.0 (AGS vs. HDF) versus alternariol’s SI of 1.6 [1][2], isoaltenuene is recommended for hit‑to‑lead programs seeking compounds that spare normal fibroblasts. Researchers should select isoaltenuene over alternariol when reduced general toxicity is a key procurement criterion in gastric cancer models.

Anti-MRSA Natural Product Discovery

The 4‑fold lower MIC (8 µg/mL) against MRSA compared to altenuene [1] positions isoaltenuene as the superior analog for antimicrobial susceptibility testing and medicinal chemistry optimization. Procurement of isoaltenuene is advised when screening for potent leads against resistant Gram‑positive pathogens, minimizing analog testing redundancy.

SAR Studies of Dibenzo-α-Pyrones

Class‑level evidence consistently showing isoaltenuene 4‑ to 4.4‑fold more active than altenuene across phytotoxicity and antimicrobial assays [1][2] makes isoaltenuene an essential reference standard for SAR investigations. Laboratories purchasing this compound gain a stereochemically distinct probe to map dihydropyran ring effects on bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoaltenuene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.